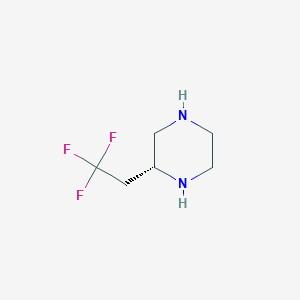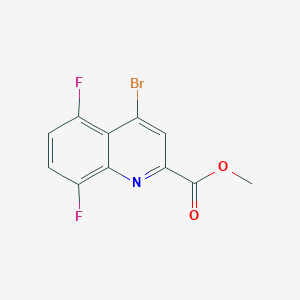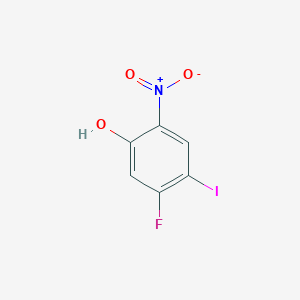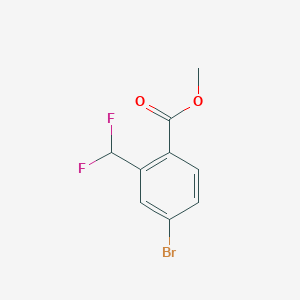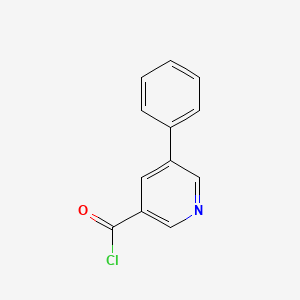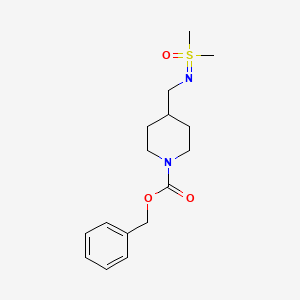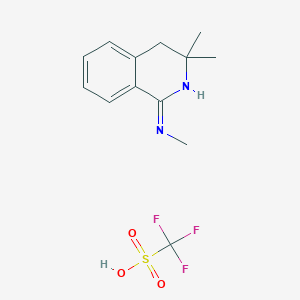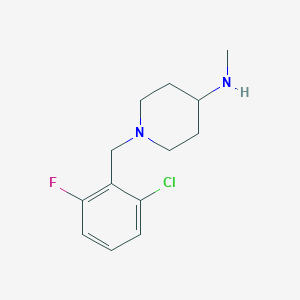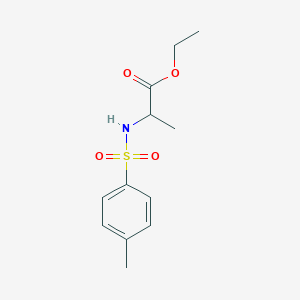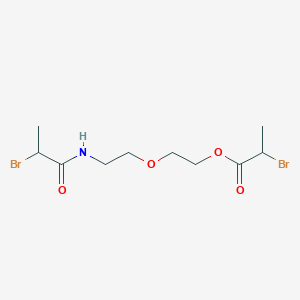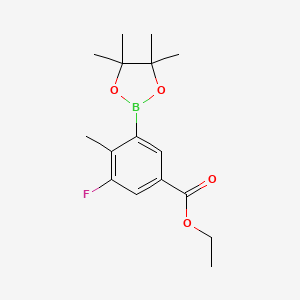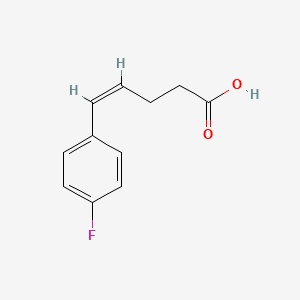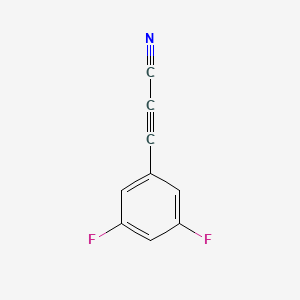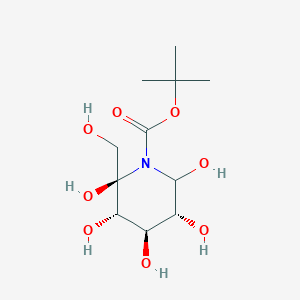
tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a tert-butyl ester functional group, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate typically involves the protection of hydroxyl groups followed by the introduction of the tert-butyl ester group. One common method involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and metabolic pathways. Its hydroxyl groups make it a suitable substrate for various enzymatic reactions.
Medicine
In medicine, this compound has potential applications as a drug intermediate. Its structural features allow for the development of derivatives with therapeutic properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it valuable for manufacturing processes.
作用機序
The mechanism of action of tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of enzymes. The tert-butyl ester group can also interact with hydrophobic pockets in proteins, affecting their function.
類似化合物との比較
Similar Compounds
tert-Butyl 3,8-diazabicyclo [3.2.1]octane-3-carboxylate: This compound has a similar tert-butyl ester group but differs in its bicyclic structure.
tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate: Another compound with a tert-butyl ester group, but with a different piperidine ring substitution pattern.
Uniqueness
tert-Butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate is unique due to its multiple hydroxyl groups and specific stereochemistry. These features provide it with distinct reactivity and potential for diverse applications in various fields.
特性
分子式 |
C11H21NO8 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC名 |
tert-butyl (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO8/c1-10(2,3)20-9(18)12-8(17)6(15)5(14)7(16)11(12,19)4-13/h5-8,13-17,19H,4H2,1-3H3/t5-,6-,7+,8?,11-/m1/s1 |
InChIキー |
KBKNFFCRGLWBNP-JAKFOPAFSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C([C@@H]([C@H]([C@@H]([C@@]1(CO)O)O)O)O)O |
正規SMILES |
CC(C)(C)OC(=O)N1C(C(C(C(C1(CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


